ISOAMYL FORMATE - 110-45-2

ISOAMYL FORMATE

Catalog Number: EVT-308852
CAS Number: 110-45-2
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl formate (also known as isopentyl formate) is an ester commonly found in nature. [, , , ] It contributes significantly to the aroma profiles of various fruits and alcoholic beverages. [, , ] Its characteristic fruity, plum-like odor makes it a valuable flavoring agent in the food and beverage industry. [, , ]

Synthesis Analysis
  • Esterification with Formic Acid: This method involves the reaction of formic acid with isoamyl alcohol, typically in the presence of an acid catalyst. [, , , ] Catalysts used include heteropoly acids like H3PW12O40·6H2O [] and solid superacids like SO42-/Fe2O3. [] Optimized reaction conditions, including molar ratios, catalyst amount, and reaction time, have been studied to enhance the yield. [, ]

  • Recovery from Wastewater: Isoamyl formate can be recovered from formic acid wastewater generated during the production of cyclohexanol and cyclohexanone. [] This recovery process utilizes esterification followed by azeotropic distillation, achieving high purity (96%) and yield (20-22%). []

  • Sodium Bisulfate Catalysis: Sodium bisulfate monohydrate has been demonstrated as a catalyst for synthesizing isoamyl formate from isoamyl alcohol and a suitable carboxylic acid. [] This method boasts simple operation, mild conditions, and high product yield and purity. []

Molecular Structure Analysis

Isoamyl formate possesses the following molecular formula: C6H12O2. [] Its structure consists of an ester functional group (-COO-) linking an isoamyl group (-(CH2)2CH(CH3)2) and a formyl group (HCO-).

Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid. []
  • Odor: Strong, fruity, plum-like aroma. [, , ]
Applications
  • Flavoring Agent: Isoamyl formate is widely used as a flavoring agent in the food and beverage industries. [, , ] Its fruity aroma makes it a desirable additive for various products, including:

    • Alcoholic Beverages: It contributes to the characteristic flavor profiles of Chinese rice wines. []
  • Analytical Chemistry: Isoamyl formate serves as a standard compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying volatile compounds in various matrices. [, , ] Its use in analyzing Chinese rice wines for geographical origin and age is a notable example. []

  • Environmental Remediation: The recovery of isoamyl formate from industrial wastewater streams contributes to pollution reduction and resource recovery. []

n-Butyl Formate

  • Compound Description: n-Butyl formate is an ester formed by the condensation reaction of n-butanol and formic acid. It is a colorless liquid with a fruity odor. []
  • Relevance: n-Butyl formate is structurally related to isoamyl formate, differing only in the alkyl chain attached to the formate group. Both compounds were investigated as potential products recovered from formic acid wastewater, with n-butyl formate achieving a purity of 97% and a yield of 18-20% through esterification and azeotropic distillation. [] This suggests that the size and structure of the alcohol used in the esterification reaction can impact the yield and purity of the resulting formate ester.

Isoamyl Acetate

  • Compound Description: Isoamyl acetate is an ester derived from isoamyl alcohol and acetic acid. It possesses a strong banana-like odor and is often used as a flavoring agent. []
  • Relevance: Similar to isoamyl formate, isoamyl acetate is formed by reacting isoamyl alcohol with a carboxylic acid. The comparison of these two compounds highlights the impact of the carboxylic acid on the aroma profile of the resulting ester, with isoamyl acetate exhibiting a banana-like odor while isoamyl formate is known for its fruity aroma. []

Isoamyl Propionate

  • Compound Description: Isoamyl propionate is an ester derived from isoamyl alcohol and propionic acid. It is characterized by a fruity odor. []
  • Relevance: The synthesis of isoamyl propionate, alongside isoamyl formate, demonstrates the versatility of isoamyl alcohol in esterification reactions with various carboxylic acids. This series of esters exemplifies the impact of the carboxylic acid chain length on the resulting aroma profile. []

Isoamyl Butyrate

  • Compound Description: Isoamyl butyrate is an ester formed by the reaction of isoamyl alcohol and butyric acid. It is known for its fruity and slightly floral aroma. []
  • Relevance: The synthesis of isoamyl butyrate, along with isoamyl formate and other isoamyl esters, highlights the ability to create a range of flavors and aromas by varying the carboxylic acid employed in the esterification reaction with isoamyl alcohol. []

Isoamyl Isobutyrate

  • Compound Description: Isoamyl isobutyrate is an ester formed by the reaction of isoamyl alcohol and isobutyric acid. It has a fruity aroma. []
  • Relevance: Isoamyl isobutyrate, synthesized alongside isoamyl formate, further demonstrates the successful esterification of isoamyl alcohol with both linear and branched carboxylic acids, showcasing the versatility of this synthetic approach in creating a variety of isoamyl esters. []

Isoamyl Isovalerate

  • Compound Description: Isoamyl isovalerate is an ester derived from isoamyl alcohol and isovaleric acid. It is characterized by its fruity and apple-like aroma. []
  • Relevance: The synthesis of isoamyl isovalerate, along with isoamyl formate and other related isoamyl esters, demonstrates the ability to fine-tune the aroma profile of the resulting ester by adjusting the structure and branching of the carboxylic acid used in the reaction with isoamyl alcohol. []

Ethanol

  • Compound Description: Ethanol is a simple alcohol and the primary alcohol found in alcoholic beverages. It is produced by the fermentation of sugars by yeasts. []
  • Relevance: Ethanol is a major component of Chinese rice wine, along with isoamyl formate. While not structurally related, both compounds contribute to the overall aroma and flavor profile of the beverage. [] The presence and concentration of both ethanol and isoamyl formate can be used to characterize and differentiate between Chinese rice wines based on factors like geographic origin and age.

Ethyl Acetate

  • Compound Description: Ethyl acetate is an ester formed from ethanol and acetic acid. It is a colorless liquid with a fruity odor and is commonly used as a solvent. []
  • Relevance: Ethyl acetate, similar to isoamyl formate, is an ester found in Chinese rice wine, contributing to its overall aroma profile. [] The presence of both compounds highlights the significance of esters in defining the flavor and fragrance characteristics of alcoholic beverages like Chinese rice wine.

Diethyl Succinate

  • Compound Description: Diethyl succinate is a diester derived from succinic acid and ethanol. It is a colorless liquid with a mild, pleasant odor. []
  • Relevance: Diethyl succinate is another ester identified in Chinese rice wine, along with isoamyl formate, further emphasizing the importance of esters in shaping the aroma profile of this alcoholic beverage. [] The presence of various esters, including isoamyl formate, contributes to the complexity and distinct flavor of Chinese rice wine.

Phenylethyl Alcohol

  • Compound Description: Phenylethyl alcohol is an aromatic alcohol with a rose-like odor. It is found naturally in various plants and is often used in perfumery and flavoring. []
  • Relevance: Although not structurally related to isoamyl formate, phenylethyl alcohol, along with isoamyl formate, represents one of the key aromatic compounds identified in Chinese rice wine. [] Their presence underscores the diverse range of aroma compounds, including esters and aromatic alcohols, that contribute to the unique sensory characteristics of Chinese rice wine.

Benzaldehyde

  • Compound Description: Benzaldehyde is an aromatic aldehyde with a characteristic almond-like odor. It is a key component of the flavor of almonds and is also used in the production of other flavorings and fragrances. []
  • Relevance: Benzaldehyde, along with isoamyl formate, is one of the volatile compounds detected in Chinese rice wine. [] Both compounds contribute to the overall aroma profile of the beverage, demonstrating the presence of both fruity and nutty notes in its flavor profile.

Ethyl Lactate

  • Compound Description: Ethyl lactate is an ester formed from lactic acid and ethanol. It is a colorless liquid with a mild, buttery odor. []
  • Relevance: Ethyl lactate, like isoamyl formate, is an ester found in Chinese rice wine and contributes to its aroma profile. [] The presence of various esters, including isoamyl formate and ethyl lactate, highlights the diversity of these compounds in shaping the flavor characteristics of Chinese rice wine.

2-Butanol

  • Compound Description: 2-Butanol, also known as sec-butanol, is an alcohol and an isomer of butanol. It is a colorless liquid with a sweet odor. []
  • Relevance: 2-Butanol, although not structurally related to isoamyl formate, is one of the volatile compounds found in Chinese rice wine, contributing to its overall aroma profile. []

Ethyl Butyrate

  • Compound Description: Ethyl butyrate is an ester formed from butyric acid and ethanol. It is a colorless liquid with a fruity, pineapple-like odor. []
  • Relevance: Ethyl butyrate, like isoamyl formate, is an ester present in Chinese rice wine and contributes to its characteristic aroma. [] The presence of various esters, including both compounds, highlights their significance in shaping the flavor and fragrance profile of Chinese rice wine.

Isoamyl Alcohol

  • Compound Description: Isoamyl alcohol, also known as isopentyl alcohol, is a colorless liquid with a pungent odor. It is a primary alcohol and is a constituent of fusel oil. [, ]
  • Relevance: Isoamyl alcohol is the alcohol component used to synthesize isoamyl formate. [, ] Understanding the properties and reactivity of isoamyl alcohol is crucial for optimizing the synthesis of isoamyl formate and achieving desirable yields and purity.

Methanol

  • Compound Description: Methanol, also known as methyl alcohol, is the simplest alcohol. It is a colorless, volatile liquid with a slightly sweet odor. []
  • Relevance: Although not directly involved in the synthesis of isoamyl formate, methanol is a compound monitored during the distillation process of cherry spirits. [] Controlling methanol levels is essential for ensuring the safety and quality of alcoholic beverages, including those where isoamyl formate is a significant flavor component.

Isobutanol

  • Compound Description: Isobutanol, also known as 2-methyl-1-propanol, is an isomer of butanol. It is a colorless liquid with a characteristic odor and is a constituent of fusel oil. []
  • Relevance: Isobutanol, along with isoamyl formate, is identified as a significant component in cherry spirits. [] The presence of both compounds underscores the complexity of aroma profiles in alcoholic beverages and the contribution of various alcohols and esters to their sensory characteristics.

Propanol

  • Compound Description: Propanol, also known as propyl alcohol, is a colorless liquid with a strong odor. It is used as a solvent and as a chemical intermediate. []
  • Relevance: Propanol is another alcohol, like isoamyl formate, detected in cherry spirits. [] Understanding the presence and concentration of propanol, along with isoamyl formate, can provide insights into the fermentation process and the overall flavor profile of the spirits.

Benzyl Alcohol

  • Compound Description: Benzyl alcohol is an aromatic alcohol with a faint, sweet odor. It is found naturally in various plants and is used as a solvent, fragrance, and preservative. []
  • Relevance: Benzyl alcohol, alongside isoamyl formate, is a significant component of cherry spirits. [] Their presence illustrates the diversity of aromatic compounds, including esters and aromatic alcohols, that contribute to the complex sensory profile of distilled spirits.

Isoamyl Formate

  • Compound Description: Isoamyl formate, also known as isopentyl formate, is an ester derived from isoamyl alcohol and formic acid. It is a colorless liquid with a strong, fruity aroma. [, , , , , , , , ]

Properties

CAS Number

110-45-2

Product Name

Isopentyl formate

IUPAC Name

3-methylbutyl formate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3

InChI Key

XKYICAQFSCFURC-UHFFFAOYSA-N

SMILES

CC(C)CCOC=O

Solubility

3.5 mg/mL at 25 °C
soluble in ethanol, most fixed oils and propylene glycol, slightly soluble in water, insoluble in glycerol
1ml in 40ml 60% ethanol (in ethanol)

Canonical SMILES

CC(C)CCOC=O

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